molecular formula C17H13FN2O2 B3042443 5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic Acid CAS No. 618102-79-7

5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic Acid

Cat. No. B3042443
CAS RN: 618102-79-7
M. Wt: 296.29 g/mol
InChI Key: BFONDCUVULLBJA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as FMP3 and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

FMP3 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. FMP3 has also been found to modulate the activity of certain enzymes and receptors in the body, making it a potential target for drug development.

Mechanism of Action

The mechanism of action of FMP3 is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. FMP3 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain receptors, including the cannabinoid receptor CB1 and the GABA-A receptor.
Biochemical and Physiological Effects:
FMP3 has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. FMP3 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMP3 in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body, making it a potential target for drug development. However, one of the limitations of using FMP3 in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of FMP3. One area of research is the development of FMP3-based drugs for the treatment of inflammatory and pain-related conditions. Another area of research is the development of FMP3-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of FMP3 and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, FMP3 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMP3 have been discussed in this paper. Further research is needed to fully understand the potential of FMP3 in the field of medicinal chemistry.

properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFONDCUVULLBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162528
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618102-79-7
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618102-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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